2-(2-oxocyclohexyl)acetic Acid

Vue d'ensemble

Description

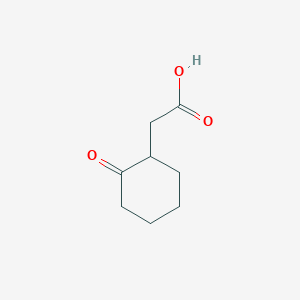

2-(2-Oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O3. It is characterized by a cyclohexane ring with a ketone group at the second position and an acetic acid moiety attached to the ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(2-oxocyclohexyl)acetic acid involves the Baeyer-Villiger oxidation of 2-(2-oxocyclohexyl)acetone. This reaction proceeds via a Criegee intermediate, which undergoes stereoelectronically controlled fragmentation to yield the desired product . The reaction typically employs peroxyacids such as peroxyacetic acid under controlled conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the same Baeyer-Villiger oxidation process but on a larger scale. The reaction conditions are optimized for maximum efficiency and yield, ensuring the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acid readily undergoes substitution reactions when converted to its acyl chloride derivative (2-(2-oxocyclohexyl)acetyl chloride). Key findings include:

-

Reactivity with Enolates : In photostimulated SRN1 reactions, the acyl chloride reacts with ketone enolate ions (e.g., cyclohexanone enolate) in dimethyl sulfoxide (DMSO), yielding ε-oxo acids (Table 1) .

-

Mechanistic Pathway : The reaction proceeds via a radical-chain mechanism involving distonic radical anions, which couple with enolates to form substituted products .

Reduction Reactions

Selective reduction of carbonyl groups is a notable reaction pathway:

-

Sodium Borohydride Reduction : The aliphatic ketone group in derivatives like methyl (2-oxocyclohexyl)acetate is preferentially reduced over the cyclic ketone. This selectivity arises from increased electrophilicity at the aliphatic carbonyl due to adjacent electronegative oxygen atoms .

Cyclization and Condensation Reactions

The compound participates in intramolecular cyclization under acidic conditions:

-

3-Benzazepin-2-one Formation : Heating with ammonium acetate in acetic acid induces cyclization, forming 4-tert-butyl-1,3-dihydro-2H-3-benzazepin-2-one in 59% yield (Eq. 1) .

Hydrolysis and Stability

Hydrolytic behavior is critical for handling and storage:

-

Aqueous Hydrolysis : The acyl chloride derivative hydrolyzes rapidly in water to regenerate 2-(2-oxocyclohexyl)acetic acid .

-

pH Sensitivity : Stability decreases under alkaline conditions due to accelerated hydrolysis.

Table 1: Key Reactions and Yields

Mechanistic Insights

-

Radical Intermediates : Substitution reactions involve a distonic radical anion intermediate (7), which undergoes stereoelectronically controlled fragmentation or coupling .

-

Competing Pathways : β-hydrogen abstraction in enolates with β-hydrogens leads to side products like α,β-unsaturated ketones (e.g., via ET reactions) .

Applications De Recherche Scientifique

2-(2-Oxocyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical intermediates and as a building block in organic synthesis

Mécanisme D'action

The mechanism of action of 2-(2-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in the Baeyer-Villiger oxidation, the compound forms a Criegee intermediate, which undergoes fragmentation under stereoelectronic control. This process highlights the compound’s ability to participate in complex chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclohexaneacetic acid

- 2-Allylcyclohexanone

- 2-(2-Hydroxycyclohexyl)acetic acid

- 2-(6-Oxocyclohexyl)acetic acid

Uniqueness

2-(2-Oxocyclohexyl)acetic acid is unique due to its specific structural features, such as the presence of both a ketone and an acetic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis .

Activité Biologique

2-(2-Oxocyclohexyl)acetic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.19 g/mol

- Structure : The compound features a cyclohexyl group attached to an acetic acid moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily associated with its role as a precursor in various biochemical processes. It is known to influence several cellular pathways:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects by disrupting bacterial cell membranes or interfering with metabolic processes.

- Enzyme Modulation : The compound interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways. For instance, it has been noted to affect the activity of ene-reductases, which are involved in the reduction of α,β-unsaturated carbonyl compounds.

Anti-inflammatory Properties

Studies have shown that compounds with similar structures can exhibit anti-inflammatory effects. This may be due to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various acetic acid derivatives, including this compound. The results indicated that these compounds inhibited the growth of multiple bacterial strains, demonstrating a concentration-dependent effect.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Research on Enzyme Interaction

Another study focused on the interaction between this compound and ene-reductases. The findings revealed that the compound could enhance enzyme activity under specific conditions, leading to increased production of valuable metabolites .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics when administered in experimental models. Its distribution within tissues indicates potential for effective therapeutic applications.

Toxicology

Despite its promising biological activities, safety assessments indicate that high concentrations may lead to cytotoxic effects. Animal studies have shown that excessive doses can induce cellular stress and apoptosis in certain cell types .

Propriétés

IUPAC Name |

2-(2-oxocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYAODUCVMGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448313 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-96-6 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.